molecular formula C7H8Cl2N2O2 B11881360 3,4-Dichloro-5-(2-methoxyethoxy)pyridazine CAS No. 1346698-22-3

3,4-Dichloro-5-(2-methoxyethoxy)pyridazine

Cat. No.: B11881360
CAS No.: 1346698-22-3
M. Wt: 223.05 g/mol
InChI Key: WVRXPQRJJONCLB-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-(2-methoxyethoxy)pyridazine is a chemical compound belonging to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms. Pyridazines are known for their diverse pharmacological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5-(2-methoxyethoxy)pyridazine typically involves the selective displacement of chloride at specific positions on the pyridazine ring. One common method involves reacting 4-(2-methoxyethoxy)aniline with a suitable chlorinated pyridazine precursor under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-(2-methoxyethoxy)pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

3,4-Dichloro-5-(2-methoxyethoxy)pyridazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(2-methoxyethoxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit certain receptors, or interfere with cellular processes, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound with a similar structure but without the chloro and methoxyethoxy substituents.

    Pyrimidine: Another six-membered ring with two nitrogen atoms but in different positions.

    Pyrazine: A related compound with nitrogen atoms at different positions in the ring.

Uniqueness

3,4-Dichloro-5-(2-methoxyethoxy)pyridazine is unique due to its specific substituents, which confer distinct chemical and biological properties. These modifications can enhance its activity and selectivity compared to other similar compounds .

Properties

CAS No.

1346698-22-3

Molecular Formula

C7H8Cl2N2O2

Molecular Weight

223.05 g/mol

IUPAC Name

3,4-dichloro-5-(2-methoxyethoxy)pyridazine

InChI

InChI=1S/C7H8Cl2N2O2/c1-12-2-3-13-5-4-10-11-7(9)6(5)8/h4H,2-3H2,1H3

InChI Key

WVRXPQRJJONCLB-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CN=NC(=C1Cl)Cl

Origin of Product

United States

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